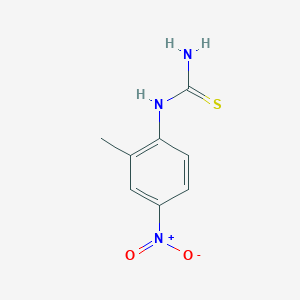

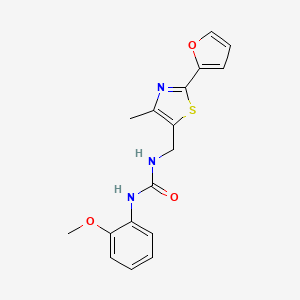

(2-Methyl-4-nitrophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Methyl-4-nitrophenyl)thiourea is an organosulfur compound . It is similar to urea, but the oxygen atom is replaced by a sulfur atom . It has applications in numerous fields such as organic synthesis and pharmaceutical industries .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Thioureas and their derivatives are organosulfur compounds that can participate in various organic reactions . They can react with alkyl halides to give isothiouronium salt, which upon further hydrolysis results in the formation of thiol and urea .Scientific Research Applications

DNA-binding and Biological Activities

(2-Methyl-4-nitrophenyl)thiourea, among other nitrosubstituted acylthioureas, has been studied for its DNA-binding capabilities and biological activities. These include antioxidant, cytotoxic, antibacterial, and antifungal activities, as investigated against various organisms and conditions. This compound, referred to as TU2 in the study, shows significant DNA interaction potential, which could be relevant in anti-cancer research (Tahir et al., 2015).

Biological Activity of Alkyl 4-(Nitrophenyl)-3-Thio-Allophanate

In another study, derivatives of thiourea, including those related to this compound, were synthesized and their biological activities were assessed. These compounds showed the potential to inhibit the growth of Agrobacterium, indicating their use in biological control or as bioactive agents (Zhi & Dong, 1998).

Chemical Characterization and Antioxidant Studies

Further research into nitro substituted thioureas and their copper complexes, including derivatives of this compound, revealed their DNA binding potencies and free radical scavenging activities. These studies contribute to the understanding of these compounds in the context of biochemical and pharmaceutical applications (Patujo et al., 2015).

Reactivities of Aminothiazole Derivatives

The study of 1-(5-methylthiazol-2-yl)-3-(4-nitrophenyl)thiourea, a compound structurally related to this compound, provides insights into the reactivities of such derivatives towards environmentally significant ions. This research could pave the way for applications in environmental monitoring and remediation (Phukan & Baruah, 2016).

Safety and Hazards

properties

IUPAC Name |

(2-methyl-4-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-5-4-6(11(12)13)2-3-7(5)10-8(9)14/h2-4H,1H3,(H3,9,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSNRUQPEWBJAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)

![N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2730841.png)

![4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2730853.png)

![2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2730854.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one](/img/structure/B2730859.png)